8-{2-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hydrazino}quinolinium chloride
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Overview
Description
8-{2-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hydrazino}quinolinium chloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinolinium core with a hydrazino group and a methoxyphenyl moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hydrazino}quinolinium chloride typically involves the condensation of 8-aminoquinoline with 2-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage. The resulting product is then treated with hydrochloric acid to yield the quinolinium chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-{2-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hydrazino}quinolinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinium nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted quinolinium derivatives with various functional groups.
Scientific Research Applications
8-{2-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hydrazino}quinolinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-{2-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hydrazino}quinolinium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in microbial and cancer cells. The hydrazino group plays a crucial role in its reactivity, enabling it to form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 8-{2-[(E)-(2-hydroxyphenyl)methylidene]hydrazino}quinolinium chloride
- 8-{2-[(E)-(2-methoxyphenyl)methylidene]hydrazino}quinolinium chloride
- 8-{2-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]hydrazino}quinolinium chloride
Uniqueness
8-{2-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hydrazino}quinolinium chloride stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-methoxy-6-[(E)-(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2.ClH/c1-22-15-9-3-6-13(17(15)21)11-19-20-14-8-2-5-12-7-4-10-18-16(12)14;/h2-11,20-21H,1H3;1H/b19-11+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWUTNMTFAJFPD-YLFUTEQJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=CC=CC3=C2[NH+]=CC=C3.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC2=CC=CC3=C2[NH+]=CC=C3.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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